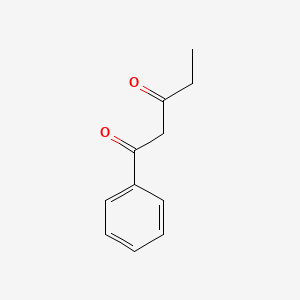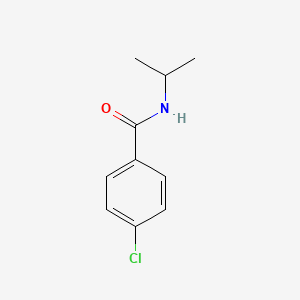
di-p-Tolylacetylene
Vue d'ensemble
Description
Di-p-Tolylacetylene: is an organic compound with the chemical formula C₁₆H₁₄. It appears as white to light yellow crystals or powder. This compound is characterized by its strong olefinic properties, high thermal stability, and chemical stability. It is soluble in many organic solvents and is widely used in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-p-Tolylacetylene can be synthesized through the copper oxidation reaction of benzene to obtain phenyl acetylene, followed by a methylation reaction to yield the final product . Another method involves the reaction of benzil with hydrazine hydrate to form benzil dihydrazone, which is then treated with mercuric oxide to produce this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Di-p-Tolylacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alkenes or alkanes.
Substitution: It can participate in substitution reactions, such as halogenation or selenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or selenated derivatives.
Applications De Recherche Scientifique
Di-p-Tolylacetylene has a wide range of applications in scientific research:
Biology: It is utilized in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fluorescent dyes and light-emitting devices.
Mécanisme D'action
The mechanism of action of di-p-Tolylacetylene involves its interaction with molecular targets through its olefinic properties. It can participate in various chemical reactions, forming intermediates that interact with biological molecules or industrial materials. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and properties .
Comparaison Avec Des Composés Similaires
- Diphenylacetylene
- α-Naphthylphenylacetylene
- 1,2-Di-p-tolylethyne
Comparison: Di-p-Tolylacetylene is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust materials. Compared to diphenylacetylene, it has additional methyl groups that enhance its solubility and reactivity. α-Naphthylphenylacetylene, on the other hand, has a different aromatic structure, leading to variations in its chemical behavior and applications .
Propriétés
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOCXDLDQXWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334323 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-88-0 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















